molecular formula C12H15NO3 B021197 Benzyl oxolan-3-ylcarbamate CAS No. 100390-87-2

Benzyl oxolan-3-ylcarbamate

Cat. No. B021197
M. Wt: 221.25 g/mol
InChI Key: FKFYSAGKTJGORY-UHFFFAOYSA-N
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Patent
US07019012B2

Procedure details

12.36 ml of tetrahydrofuran-3-carboxylic acid and 27.84 ml of diphenylphosphorylazide in 500 ml of dioxane are combined with 41.91 g of benzyl alcohol and 35.81 ml of triethylamine. The reaction mixture is heated to 100° C. for about seven hours. After cooling to ambient temperature, the reaction mixture is evaporated down using the rotary evaporator. The residue is taken up in 500 ml of methylene chloride and washed twice with 100 ml of 1 N sodium hydroxide solution. The organic phase is dried over magnesium sulfate and evaporated down. The crude product is purified by chromatography over a silica gel column with cyclohexane/ethyl acetate (3:1 to 1:2) as eluant. Yield: 15.60 g (55% of theory); mass spectrum (ESI−): m/z=220 [M−H]−; Rf value: 0.78 (silica gel, methylene chloride/methanol=9:1).
Quantity
12.36 mL
Type
reactant
Reaction Step One
Quantity
27.84 mL
Type
reactant
Reaction Step Two
Quantity
41.91 g
Type
reactant
Reaction Step Three
Quantity
35.81 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3](C(O)=O)[CH2:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.[CH2:26]([OH:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.C([N:36]([CH2:39]C)CC)C>O1CCOCC1>[CH2:26]([O:33][C:39]([NH:36][CH:3]1[CH2:4][CH2:5][O:1][CH2:2]1)=[O:16])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
12.36 mL
Type
reactant
Smiles
O1CC(CC1)C(=O)O
Step Two
Name
Quantity
27.84 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
41.91 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
35.81 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated down
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
WASH
Type
WASH
Details
washed twice with 100 ml of 1 N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography over a silica gel column with cyclohexane/ethyl acetate (3:1 to 1:2) as eluant

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.